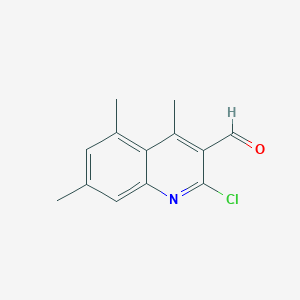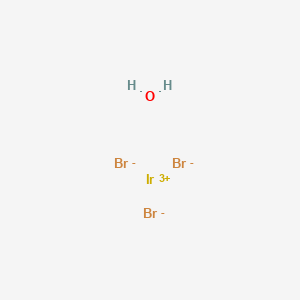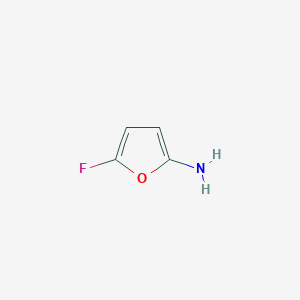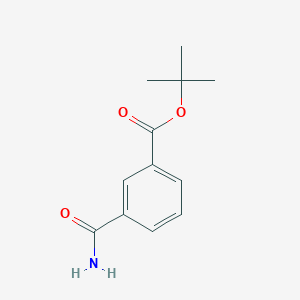
Tert-butyl 3-carbamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-carbamoylbenzoate is an organic compound that belongs to the class of carboxylic acid esters. It is characterized by the presence of a tert-butyl group attached to the ester functionality and a carbamoyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 3-carbamoylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-carbamoylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in a suitable solvent such as toluene or cyclohexane, often using a Dean-Stark apparatus to remove water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-carbamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester or carbamoyl groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-carbamoylbenzoic acid, while reduction can produce 3-aminobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-carbamoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: This compound is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of tert-butyl 3-carbamoylbenzoate involves its interaction with various molecular targets and pathways. The ester and carbamoyl groups can undergo hydrolysis, leading to the release of active intermediates that interact with enzymes and other proteins. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl benzoate: Similar in structure but lacks the carbamoyl group.
Tert-butyl carbamate: Contains a carbamoyl group but lacks the ester functionality.
3-carbamoylbenzoic acid: Similar but lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 3-carbamoylbenzoate is unique due to the presence of both the tert-butyl ester and carbamoyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
tert-butyl 3-carbamoylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h4-7H,1-3H3,(H2,13,14) |
Clave InChI |
AETXVWXDVXTRIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


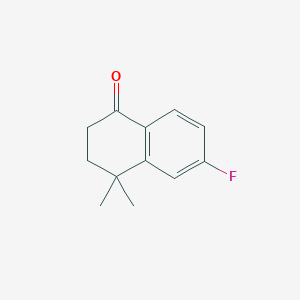

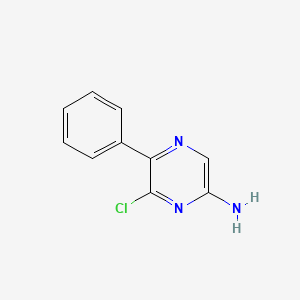
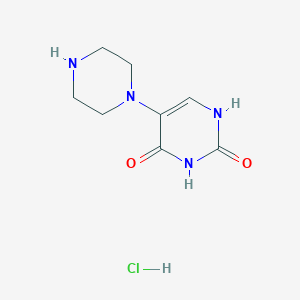

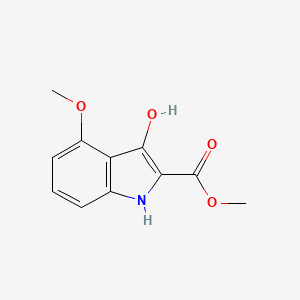
![7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)



